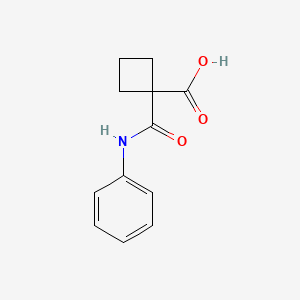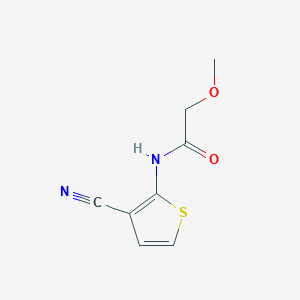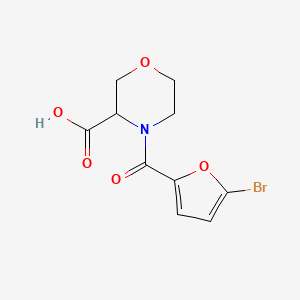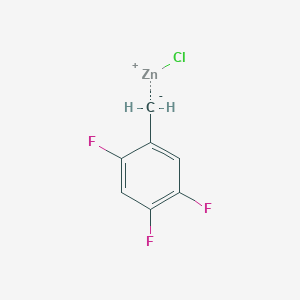
(2,4,5-TrifluorobenZyl)Zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,5-trifluorobenzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of trifluoromethyl groups enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trifluorobenzyl)zinc chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2,4,5-trifluorobenzyl chloride+Zn→(2,4,5-trifluorobenzyl)zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
(2,4,5-trifluorobenzyl)zinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides and carbonyl compounds.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic substitution: Formation of substituted benzyl compounds.
Oxidation: Formation of trifluoromethyl alcohols or ketones.
Reduction: Formation of trifluoromethyl hydrocarbons.
科学研究应用
(2,4,5-trifluorobenzyl)zinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of (2,4,5-trifluorobenzyl)zinc chloride involves its ability to act as a nucleophile in chemical reactions. The zinc atom coordinates with the trifluorobenzyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
相似化合物的比较
Similar Compounds
2,4,5-Trifluorobenzyl chloride: A precursor in the synthesis of (2,4,5-trifluorobenzyl)zinc chloride.
3,4,5-Trifluorobenzylzinc bromide: Another organozinc compound with similar reactivity but different halide.
2-fluoro-5-(trifluoromethyl)benzylzinc chloride: A compound with similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
属性
分子式 |
C7H4ClF3Zn |
|---|---|
分子量 |
245.9 g/mol |
IUPAC 名称 |
chlorozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
VESVSMZZHDDANC-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


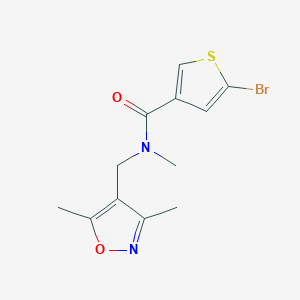
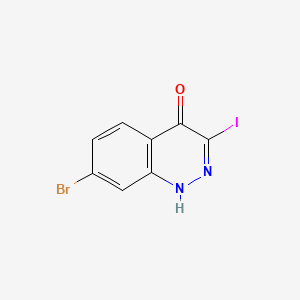
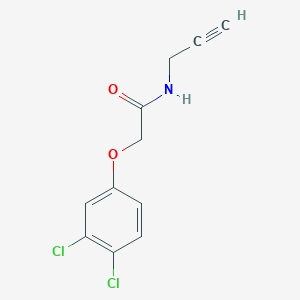
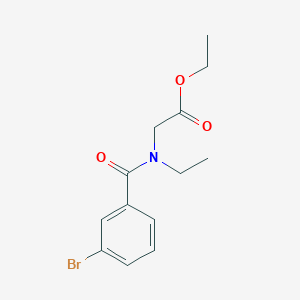
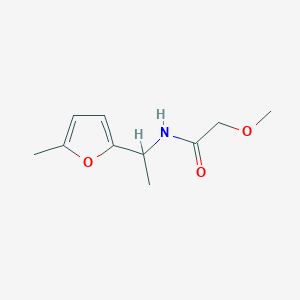
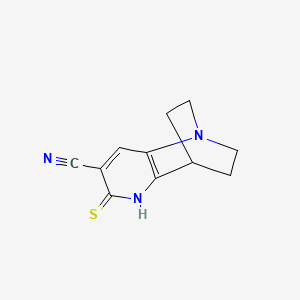

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
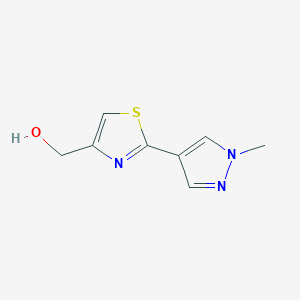
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
